![molecular formula C11H11FN2O2 B2991831 2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1781187-01-6](/img/structure/B2991831.png)
2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
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Overview
Description
“2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia, a process that is still used to create C-substituted imidazoles . There are various synthetic routes for imidazole and their derived products . For example, Hadizadeh et al. synthesized a compound with a similar structure, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a key component to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . More specific physical and chemical properties of “2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid” are not available in the search results.Scientific Research Applications
Antioxidant Capacity Assay Insights
The research into the antioxidant capacity of various compounds, including those similar in structure to 2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid, highlights significant pathways and mechanisms. The ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity, showcases two primary reaction pathways for antioxidants. Some antioxidants can form coupling adducts with the ABTS radical, while others may undergo oxidation without coupling. This differentiation is crucial for understanding the specific antioxidant mechanisms and their implications in scientific research (Ilyasov et al., 2020).
Analytical Methods for Determining Antioxidant Activity
A comprehensive review of the methods used to determine antioxidant activity underscores the importance of various assays, including those that could apply to the study of compounds like 2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid. The paper discusses the advantages and disadvantages of several assays, providing insights into their applicability, detection mechanisms, and the impact of different substances’ structures on the outcomes of these assays (Munteanu & Apetrei, 2021).
Benzimidazole Derivatives in Medicinal Chemistry
The therapeutic potential of benzimidazole derivatives, which share a core structure with 2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid, is highlighted in a review focusing on their diverse pharmacological applications. Benzimidazole derivatives are recognized for their wide range of pharmacological functions, including antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory activities. The review emphasizes the significance of synthesis and the biological activities of newly synthesized benzimidazole derivatives, offering a foundation for future research into similar compounds (Vasuki et al., 2021).
Comprehensive Insights into Benzothiazole Applications
A review on benzothiazole derivatives, compounds related by structural and functional properties to benzimidazole derivatives, provides a thorough overview of their therapeutic potential and various applications in medicinal chemistry. The review articulates the diversity of biological activities exhibited by benzothiazole compounds and their derivatives, underscoring their role in the development of new therapeutic agents. Such insights are vital for understanding the broader context of heterocyclic compounds' applications in scientific research and development (Keri et al., 2015).
Therapeutic Potential of Benzimidazole Compounds
An in-depth review of benzimidazole compounds and their derivatives emphasizes their significant therapeutic potential across a broad spectrum of pharmacological activities. The benzimidazole core is integral to numerous biologically active compounds, showcasing a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer effects. This review provides a comprehensive understanding of the medicinal chemistry of benzimidazole derivatives, reinforcing the importance of such structures in drug discovery and development (Babbar et al., 2020).
Future Directions
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of a new drug that overcomes these problems . Therefore, the study and development of imidazole-based compounds, such as “2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid”, could be a promising direction for future research.
properties
IUPAC Name |
2-(2-ethyl-4-fluorobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-9-13-11-7(12)4-3-5-8(11)14(9)6-10(15)16/h3-5H,2,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGZKVZJUNMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC(=O)O)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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